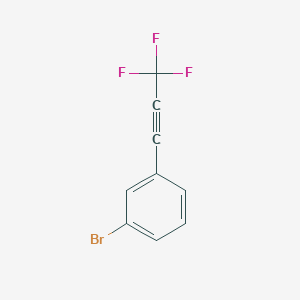

1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene

Beschreibung

1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is a halogenated aromatic compound featuring a bromine atom at the para position and a 3,3,3-trifluoropropynyl group at the meta position of the benzene ring.

Eigenschaften

Molekularformel |

C9H4BrF3 |

|---|---|

Molekulargewicht |

249.03 g/mol |

IUPAC-Name |

1-bromo-3-(3,3,3-trifluoroprop-1-ynyl)benzene |

InChI |

InChI=1S/C9H4BrF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H |

InChI-Schlüssel |

KRVBEDRXHHEUCC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)C#CC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-3-iodobenzene and 3,3,3-trifluoropropyne.

Reaction Conditions: The key reaction involves a palladium-catalyzed Sonogashira coupling reaction. This reaction is performed under an inert atmosphere, typically using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in the presence of a base such as triethylamine.

Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Analyse Chemischer Reaktionen

1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The trifluoropropynyl group can undergo oxidation or reduction reactions, leading to the formation of different functional groups.

Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts. The trifluoropropynyl group can also participate in various reactions, influencing the overall reactivity and properties of the compound .

Vergleich Mit ähnlichen Verbindungen

Electron-Withdrawing Substituents

- It participates efficiently in Mizoroki–Heck reactions (90°C, 4 h) but yields saturated intermediates .

- 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene (CF₃SO₂) : The sulfonyl group enhances electron withdrawal, improving activity in CD73 inhibitors (pIC₅₀ > 8.0) but introduces steric bulk .

- 1-Bromo-3-(difluoromethyl)benzene (CHF₂) : Reduced fluorination decreases electron withdrawal, requiring higher temperatures (90°C) for couplings .

Alkynyl and Propargyl Substituents

Saturated vs. Unsaturated Chains

- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene : The saturated propyl chain eliminates conjugation, reducing reactivity in π-orbital-mediated reactions compared to the target compound .

Reactivity in Cross-Coupling Reactions

The trifluoropropynyl group’s triple bond likely enables regioselective Sonogashira couplings under milder conditions compared to CF₃ or CHF₂ analogs.

Physical and Chemical Properties

The target compound’s trifluoropropynyl group may lower solubility in aqueous media compared to alkoxy-substituted derivatives but enhance thermal stability relative to bromopropynyl analogs.

Biologische Aktivität

1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Formula: C9H6BrF3

Molecular Weight: 233.05 g/mol

CAS Number: 772-62-3

Mechanisms of Biological Activity

The biological activity of 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene can be attributed to its ability to interact with various biological targets. The trifluoropropynyl group enhances lipophilicity and may influence the compound's interaction with cellular membranes and proteins.

Potential Mechanisms:

- Antimicrobial Activity: Some studies suggest that compounds with similar structures exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The presence of the bromine atom may enhance this activity by disrupting microbial cell membranes.

- Anti-inflammatory Effects: Halogenated compounds have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity: Research indicates that certain brominated compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

Research Findings

Recent studies have explored the biological activity of related compounds and provided insights into the potential effects of 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene.

Case Studies

- Antimicrobial Efficacy:

- Cytotoxicity in Cancer Cells:

Comparative Table of Biological Activities

Safety and Toxicology

The safety profile of 1-Bromo-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is crucial for its potential application in pharmaceuticals. Preliminary data suggest that it may cause skin irritation and has potential carcinogenic effects based on structural alerts associated with halogenated aromatic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.